6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-3-1-9(2-4-11)10-5-13-12(14(21)6-10)7-20-15(19-13)17-8-18-20/h1-4,7-8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCDHGFJVWSJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable quinazoline derivative, followed by cyclization with a triazole moiety . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and triazoles, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Antimicrobial Activity:
- 6-(4-Fluorophenyl) derivative : Exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) due to fluorine’s electronegativity disrupting bacterial membranes .
- 9-(3-Fluorophenyl)-6-(4-methoxyphenyl) derivative : Higher potency against Candida albicans (MIC = 4 µg/mL) owing to synergistic effects of fluorine and methoxy groups .
Biological Activity
The compound 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a derivative of quinazoline and triazole structures that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
- Chemical Formula : C16H16FN5O3
- Molecular Weight : 345.33 g/mol
- CAS Number : [insert CAS number here]
The structure of this compound features a fluorophenyl group which may influence its lipophilicity and interactions with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:
- EGFR Inhibition : Compounds similar to this compound have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against EGFR .
- Cytotoxicity Studies : In vitro studies using human cancer cell lines such as MCF7 (breast) and A549 (lung) revealed that derivatives of quinazoline exhibited cytotoxic effects with IC50 values ranging from 0.096 μM to over 2 μM depending on the specific substitution patterns .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF7 | 0.096 |
| Example B | A549 | 2.09 |
Antimicrobial Activity
The antimicrobial potential of this class of compounds has also been explored. Studies indicate that certain quinazoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as fluorine enhances their activity .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in cancer progression:
- Dihydrofolate Reductase (DHFR) : This enzyme is a target for many anticancer drugs due to its role in nucleotide synthesis. Compounds similar to the target molecule have shown effective inhibition of DHFR activity .
Case Studies
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their biological activities. The results indicated that modifications at the 4-position significantly affected their anticancer potency .
- In Vivo Studies : Animal models treated with compounds related to this compound showed reduced tumor growth compared to controls, suggesting effective bioavailability and therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how can purity be maximized?
Methodological Answer: The synthesis typically involves a multi-step process starting with condensation of triazole precursors with quinazolinone derivatives. A common approach includes:
- Step 1: Reacting 1H-1,2,4-triazol-5-amine with ethyl 2-oxo-cyclohexanecarboxylate under reflux in acetic acid to form the triazoloquinazoline core .
- Step 2: Introducing the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling .
- Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Microwave-assisted synthesis (80°C, 30 min) can reduce reaction time and improve yields compared to traditional reflux methods .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer: Orthogonal analytical techniques are critical:
- 1H/13C NMR: Identify hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon assignments (e.g., carbonyl C=O at ~170 ppm) .
- IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 337.12) .
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 67.86%, H: 5.92%, N: 18.99%) .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution (MIC assays) against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition: Evaluate binding to kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for triazoloquinazoline derivatives?
Methodological Answer:
- Systematic Substitution: Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess activity shifts .
- Bioisosteric Replacement: Swap the triazole ring with thiazole or tetrazole and compare pharmacokinetic profiles .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) and prioritize derivatives for synthesis .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Purity Verification: Re-analyze compounds via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities .
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Repetition: Conduct triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 or EGFR. Optimize force fields (AMBER) for accurate ligand-protein interaction energy calculations .
- Molecular Dynamics (MD): Run 100 ns simulations (GROMACS) to assess binding stability and hydrogen bond persistence .
- ADMET Prediction: Use SwissADME to estimate bioavailability, LogP, and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
